3-chloro-5-phenoxyPhenol
Description
Structure
3D Structure
Properties
CAS No. |
920036-17-5 |
|---|---|
Molecular Formula |
C12H9ClO2 |
Molecular Weight |
220.65 g/mol |
IUPAC Name |
3-chloro-5-phenoxyphenol |
InChI |
InChI=1S/C12H9ClO2/c13-9-6-10(14)8-12(7-9)15-11-4-2-1-3-5-11/h1-8,14H |
InChI Key |
FRZDBARVMIGNGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC(=C2)O)Cl |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 3 Chloro 5 Phenoxyphenol
Mechanistic Investigations of Substitution Reactions on the Phenolic Ring
The phenolic ring of 3-chloro-5-phenoxyphenol is the primary site for substitution reactions. The regioselectivity and rate of these reactions are determined by the directing and activating or deactivating effects of the hydroxyl (-OH), chloro (-Cl), and phenoxy (-OPh) groups.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. mdpi.comresearchgate.net The substituents on the aromatic ring play a crucial role in determining the rate and orientation of the incoming electrophile. libretexts.orgunizin.org
Directing Effects of Substituents: In this compound, the hydroxyl group is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgpressbooks.pub The phenoxy group is also an activating ortho, para-director. Conversely, the chlorine atom is a deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions through resonance. libretexts.org
The positions on the phenolic ring are numbered as follows:
Position 1: Carbon bearing the hydroxyl group
Position 2: ortho to -OH
Position 3: Carbon bearing the chloro group (meta to -OH)
Position 4: para to -OH, ortho to -OPh and -Cl
Position 5: Carbon bearing the phenoxy group (meta to -OH)
Position 6: ortho to -OH, ortho to -OPh
Based on the combined directing effects, the positions most susceptible to electrophilic attack are 2, 4, and 6, which are ortho and para to the strongly activating hydroxyl group. The steric hindrance from the bulky phenoxy group might influence the substitution pattern, potentially favoring the less hindered positions.
Nitration: Aromatic nitration typically involves the use of nitric acid in the presence of a strong acid catalyst like sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com For highly activated rings like phenols, the reaction can often proceed under milder conditions. wikipedia.org In the case of this compound, nitration is expected to yield a mixture of nitro-substituted products, with the nitro group predominantly entering the positions activated by the hydroxyl group.
Sulfonation: Aromatic sulfonation is the introduction of a sulfonic acid group (-SO₃H) onto an aromatic ring, usually by reacting the compound with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). masterorganicchemistry.comwikipedia.org This reaction is reversible, a property that is sometimes exploited in organic synthesis to protect or direct the substitution on an aromatic ring. wikipedia.orglibretexts.org The sulfonation of this compound would likely lead to the formation of sulfonic acid derivatives at the ortho and para positions relative to the hydroxyl group.
| Position | Activating/Deactivating Groups | Predicted Reactivity |
|---|---|---|
| 2 | ortho to -OH, meta to -Cl, meta to -OPh | Highly Activated |
| 4 | para to -OH, ortho to -Cl, ortho to -OPh | Activated |
| 6 | ortho to -OH, meta to -Cl, ortho to -OPh | Highly Activated |
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally difficult but can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org In this compound, the chloro substituent is the potential leaving group. However, the ring is activated by electron-donating groups (-OH, -OPh), which is not favorable for a typical SNAr mechanism.
The SNAr reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org For a nucleophile to attack the carbon bearing the chlorine in this compound, the conditions would likely need to be harsh, or the reaction may proceed through an alternative mechanism like the elimination-addition (benzyne) pathway under very strong basic conditions.
The synthesis of related m-aryloxy phenols often involves the nucleophilic substitution of a halide on an activated aromatic ring by a phenoxide. mdpi.com For instance, the synthesis of 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile involves the reaction of 3-fluoro-5-chlorobenzonitrile with 3-methoxyphenol, where the methoxide acts as the nucleophile. mdpi.com
Oxidative and Reductive Transformations of the Aryl Ether Moiety
The aryl ether linkage in this compound is relatively stable but can be cleaved under certain oxidative or reductive conditions.
The oxidation of phenols can lead to a variety of products, including quinones, polymeric materials, and ring-cleavage products. libretexts.org The oxidation of phenyl-substituted ethers has also been studied, with some reactions proceeding via a cation radical intermediate. acs.org The electrochemical C-O bond cleavage of diaryl ethers has been reported to occur through an electrooxidative dearomatization pathway, generating a quinone imine cation that facilitates nucleophilic attack. rsc.org
The oxidation of this compound could potentially proceed through several pathways:
Oxidation of the phenolic ring to form quinone-like structures.
Oxidative cleavage of the diphenyl ether bond.
Formation of polymeric materials through radical coupling.
The specific pathway and products would depend on the oxidant used and the reaction conditions.
Catalytic hydrogenation can be used to reduce aromatic rings and cleave certain functional groups. Hydrodeoxygenation (HDO) is a catalytic process that removes oxygen from organic compounds and is relevant for the upgrading of biomass-derived phenols. mdpi.comamazonaws.comnih.gov The HDO of phenols can proceed through different pathways, including direct deoxygenation or hydrogenation of the aromatic ring followed by dehydration. researchgate.net
In the context of this compound, catalytic hydrogenation could lead to:
Hydrodeoxygenation (HDO): Cleavage of the C-O bonds of the hydroxyl and/or the ether linkage. The cleavage of the diaryl ether C-O bond in related compounds has been achieved through electrocatalytic hydrogenolysis over nickel cathodes. researchgate.net
Hydrodechlorination (HDC): Removal of the chlorine atom. HDC of polychlorinated biphenyls and diphenyl ethers has been demonstrated using palladium-based catalysts. nih.govtandfonline.comtandfonline.com The rate of dechlorination can be influenced by the position of the chlorine atom on the aromatic ring. tandfonline.comtandfonline.com
Hydrogenation of the aromatic rings: Saturation of one or both of the benzene rings to form cyclohexyl derivatives.
The selectivity of these processes would be highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure.
| Reaction Type | Potential Products | Relevant Catalyst Systems |
|---|---|---|
| Hydrodeoxygenation (HDO) | 3-chlorobiphenyl, phenol (B47542), benzene | NiMo, CoMo, Ru/C, Pd/C amazonaws.com |
| Hydrodechlorination (HDC) | 3-phenoxyphenol (B1222215) | Pd/C, Bio-Pd(0) nih.govtandfonline.com |
| Ring Hydrogenation | 3-chloro-5-phenoxycyclohexanol, 3-chloro-5-(cyclohexyloxy)phenol | Rh, Ru based catalysts |
Reactivity of the Phenolic Hydroxyl Group and its Derivatives
The phenolic hydroxyl group in this compound is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can undergo various reactions.
Etherification and Esterification: The hydroxyl group can be converted into an ether or an ester. Etherification is often carried out via the Williamson ether synthesis, where the corresponding phenoxide reacts with an alkyl halide. ambeed.com Esterification can be achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base.
These reactions would yield derivatives with modified properties. For example, converting the hydroxyl group to an ether or ester would alter the compound's polarity, solubility, and biological activity. It would also change its reactivity in electrophilic aromatic substitution, as an alkoxy group (-OR) is still an activating ortho, para-director, while an acyloxy group (-OCOR) is a deactivating ortho, para-director.
The synthesis of various m-aryloxy phenols and their derivatives has been reported, highlighting the utility of these reactions in creating complex molecules with potential applications in materials science and medicinal chemistry. mdpi.com
Deprotonation and Phenoxide Anion Chemistry
The phenolic hydroxyl group of this compound imparts acidic properties to the molecule. In the presence of a base, it can undergo deprotonation to form the corresponding 3-chloro-5-phenoxyphenoxide anion.
Deprotonation Mechanism:
The deprotonation is a classic acid-base reaction where a base (B:) removes the proton from the hydroxyl group, resulting in the formation of the phenoxide anion and the conjugate acid of the base (BH⁺).
Figure 1: Deprotonation of this compound
Common bases used for the deprotonation of phenols include alkali metal hydroxides (e.g., sodium hydroxide) and stronger bases like sodium hydride (NaH). The choice of base depends on the reaction conditions and the desired extent of deprotonation. Sodium hydride, for instance, provides an irreversible deprotonation as the byproduct, hydrogen gas, evolves from the reaction mixture.
Phenoxide Anion Chemistry and Reactivity:
The resulting 3-chloro-5-phenoxyphenoxide anion is a potent nucleophile. The negative charge on the oxygen atom is delocalized into the aromatic ring through resonance, which stabilizes the anion. This delocalization, however, also makes the ortho and para positions of the ring nucleophilic, leading to the possibility of both O-alkylation/acylation and C-alkylation/acylation.
The resonance structures of the 3-chloro-5-phenoxyphenoxide anion illustrate the distribution of the negative charge:
Figure 2: Resonance Structures of 3-chloro-5-phenoxyphenoxide anion
The phenoxide anion's reactivity is a cornerstone for the subsequent etherification and esterification reactions, where it acts as the primary nucleophile.
Etherification and Esterification Reactions
The nucleophilic character of the 3-chloro-5-phenoxyphenoxide anion allows it to readily participate in etherification and esterification reactions.
Etherification Reactions:
Etherification of this compound is typically achieved via the Williamson ether synthesis. This method involves the reaction of the corresponding phenoxide anion with an alkyl halide (or other alkylating agents with a good leaving group).
The general mechanism involves an SN2 attack of the phenoxide ion on the alkyl halide:
Figure 3: Williamson Ether Synthesis of a this compound ether
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, to facilitate the SN2 mechanism. The choice of the alkylating agent (R-X) determines the nature of the resulting ether. For instance, reaction with methyl iodide would yield 1-chloro-3-methoxy-5-phenoxybenzene, while reaction with benzyl bromide would produce 1-(benzyloxy)-3-chloro-5-phenoxybenzene.
Below is a table summarizing representative etherification reactions of substituted phenols, which can be extrapolated to this compound.
| Phenol Derivative | Alkylating Agent | Base | Solvent | Product |
| Substituted Phenol | Alkyl Halide (e.g., CH₃I, C₂H₅Br) | NaH, K₂CO₃ | DMF, Acetone | Alkyl Aryl Ether |
| Substituted Phenol | Benzyl Halide (e.g., BnBr) | NaH, K₂CO₃ | THF, DMF | Benzyl Aryl Ether |
| Substituted Phenol | Allyl Halide (e.g., Allyl-Br) | NaH, K₂CO₃ | Acetone, THF | Allyl Aryl Ether |
Esterification Reactions:
Esterification of this compound is most effectively carried out using acylating agents such as acyl chlorides or acid anhydrides, as the reaction with carboxylic acids is generally slow and requires harsh conditions. libretexts.org
The reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The phenoxide ion, being a stronger nucleophile than the neutral phenol, is often generated in situ or in a preceding step by adding a base like pyridine or triethylamine.
Figure 4: Esterification of this compound with an acyl chloride
The reaction is typically fast at room temperature. libretexts.org For example, the reaction of this compound with acetyl chloride would yield 3-chloro-5-phenoxyphenyl acetate.
The following table outlines typical esterification reactions for phenols.
| Phenol Derivative | Acylating Agent | Catalyst/Base | Product |
| Substituted Phenol | Acyl Chloride (e.g., CH₃COCl) | Pyridine, Et₃N | Phenyl Ester |
| Substituted Phenol | Acid Anhydride (e.g., (CH₃CO)₂O) | H₂SO₄ (catalytic) | Phenyl Ester |
| Substituted Phenol | Benzoyl Chloride | NaOH (to form phenoxide) | Phenyl Benzoate |
Derivatization and Structural Modification of 3 Chloro 5 Phenoxyphenol
Functional Group Interconversions of the Phenolic Hydroxyl
The phenolic hydroxyl group is often the most reactive site on the 3-chloro-5-phenoxyphenol molecule. Its acidic proton and nucleophilic oxygen atom readily participate in a range of reactions, making it a primary target for initial derivatization steps.
The hydroxyl group of this compound can be readily converted into esters and ethers to alter its polarity, lipophilicity, and chemical reactivity.
Esterification is typically achieved by reacting the phenol (B47542) with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct. This reaction transforms the polar hydroxyl group into a less polar ester functional group.
Etherification , commonly performed via the Williamson ether synthesis, involves deprotonating the phenol with a strong base (e.g., sodium hydride) to form a nucleophilic phenoxide ion. This ion then displaces a halide from an alkyl halide in an SN2 reaction to form an ether. This modification can introduce a wide variety of alkyl or aryl substituents.
The table below illustrates potential ester and ether derivatives starting from this compound.
| Reaction Type | Reagent Example | Product Name |
| Esterification (Acetylation) | Acetyl chloride | 3-chloro-5-phenoxyphenyl acetate |
| Esterification (Benzoylation) | Benzoyl chloride | 3-chloro-5-phenoxyphenyl benzoate |
| Etherification (Methylation) | Methyl iodide | 1-chloro-3-methoxy-5-phenoxybenzene |
| Etherification (Benzylation) | Benzyl bromide | 1-(benzyloxy)-3-chloro-5-phenoxybenzene |
A key application of derivatizing the phenolic hydroxyl group is the creation of prodrugs. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. For phenolic compounds, esterification is a common strategy to create prodrugs that can improve properties such as membrane permeability and oral bioavailability. The ester masks the polar hydroxyl group, increasing lipophilicity. Once absorbed, the ester is hydrolyzed by esterase enzymes in the body to release the active phenol.
For instance, several ester analogues of a complex phenol were prepared as prodrugs to improve its concentration at the back of the eye following topical administration nih.gov. Benzoyl and substituted benzoyl esters, in particular, showed good thermal stability and suitable hydrolysis rates for conversion to the active compound in vivo nih.gov. This same principle can be applied to this compound, where conversion to a benzoate ester could enhance its delivery or prolong its release. The design of such prodrugs often involves creating carbonate-linked structures that can be cleaved under specific biological conditions, such as the reductive cytoplasm of bacteria nih.gov.
Halogen Exchange and Introduction of Alternative Halogens (e.g., Fluorination)
The chlorine atom on the phenoxyphenol ring is a site for nucleophilic aromatic substitution, allowing for halogen exchange reactions. Replacing chlorine with other halogens, particularly fluorine, can significantly alter the electronic properties and metabolic stability of the molecule. The introduction of fluorine is a common strategy in medicinal chemistry to block metabolic oxidation sites and increase binding affinity.
Halogen exchange on aryl chlorides can be challenging due to the strength of the C-Cl bond. However, processes using alkali metal fluorides (e.g., potassium fluoride, cesium fluoride) at high temperatures in aprotic polar solvents can facilitate this transformation google.com. The reactivity for such substitutions on haloaromatic compounds generally follows the order I > Br > Cl, making the exchange of chlorine more demanding than that of other halogens libretexts.org.
Side-Chain Modifications and Diversification via Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions are powerful tools for modifying the this compound scaffold. These reactions primarily utilize the carbon-chlorine bond as a handle to form new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a vast array of substituents. The phenolic hydroxyl group typically requires protection (e.g., as a methyl ether) before carrying out these transformations to prevent interference with the catalyst.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the aryl chloride with an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base libretexts.orgwikipedia.org. It is a versatile method for introducing various alkyl, alkenyl, aryl, and heteroaryl groups in place of the chlorine atom wikipedia.orgorganic-chemistry.org. The choice of palladium catalyst, ligands, and base is crucial for achieving high yields, especially with less reactive aryl chlorides libretexts.orgrsc.org.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine wikipedia.orgjk-sci.comlibretexts.org. It allows for the introduction of primary and secondary amines, amides, or other nitrogen-containing groups onto the phenoxyphenol ring acsgcipr.org. The development of sterically hindered phosphine ligands has greatly expanded the scope of this reaction to include challenging substrates like aryl chlorides rug.nl.
The following table outlines hypothetical products from coupling reactions on a protected form of this compound (1-chloro-3-methoxy-5-phenoxybenzene).
| Coupling Reaction | Coupling Partner | Product Name |
| Suzuki-Miyaura | Phenylboronic acid | 3-methoxy-5-phenoxy-1,1'-biphenyl |
| Suzuki-Miyaura | Pyridine-3-boronic acid | 3-(3-methoxy-5-phenoxyphenyl)pyridine |
| Buchwald-Hartwig | Aniline (B41778) | N-(3-methoxy-5-phenoxyphenyl)aniline |
| Buchwald-Hartwig | Morpholine | 4-(3-methoxy-5-phenoxyphenyl)morpholine |
By combining the reactions described above, highly complex and polyfunctionalized scaffolds can be built from the this compound core. A synthetic strategy might begin with the protection of the hydroxyl group, followed by a palladium-catalyzed cross-coupling reaction to introduce a new substituent at the chlorine position. Subsequent deprotection of the hydroxyl group would yield a disubstituted phenoxyphenol. This newly freed hydroxyl group could then undergo esterification or etherification to add another layer of complexity. Furthermore, electrophilic aromatic substitution reactions could potentially be used to functionalize other positions on the aromatic rings, leading to a diverse library of compounds derived from a single starting material.
Regioselective Derivatization Strategies for Chlorophenoxyphenol Analogs
The targeted synthesis of specific analogs of this compound hinges on the principles of regioselective derivatization. The inherent directing effects of the substituents on the aromatic rings—the chloro, hydroxyl, and phenoxy groups—govern the position of incoming electrophiles. Understanding these influences is paramount in designing synthetic routes to novel chlorophenoxyphenol derivatives with desired substitution patterns.
The hydroxyl (-OH) and phenoxy (-OAr) groups are activating and ortho-, para-directing substituents. organicchemistrytutor.comwikipedia.orgpressbooks.pub This means they increase the electron density of the aromatic ring, particularly at the positions ortho and para to themselves, making the ring more susceptible to electrophilic attack at these sites. Conversely, the chloro (-Cl) group is a deactivating yet ortho-, para-directing substituent. organicchemistrytutor.comwikipedia.org While it withdraws electron density from the ring, making it less reactive than benzene (B151609), it still directs incoming electrophiles to the ortho and para positions.
In the case of this compound, the interplay of these directing effects on the phenol ring dictates the regiochemical outcome of derivatization reactions. The hydroxyl group at C1 strongly activates the C2, C4, and C6 positions. The chloro group at C3 deactivates the ring but directs to its ortho (C2, C4) and para (C6) positions. The phenoxy group at C5 also directs to its ortho (C4, C6) and para (C2) positions. The cumulative effect of these substituents generally leads to a high electron density at the C2, C4, and C6 positions of the phenolic ring, making them the most probable sites for electrophilic substitution.
Detailed Research Findings
While specific studies focusing exclusively on the comprehensive regioselective derivatization of this compound are not extensively detailed in publicly available literature, the established principles of electrophilic aromatic substitution provide a strong predictive framework. For instance, in halogenation reactions, it is anticipated that the incoming halogen will preferentially substitute at the positions most activated by the hydroxyl and phenoxy groups. Similarly, nitration and Friedel-Crafts acylation reactions are expected to follow a similar regioselectivity, favoring the ortho and para positions relative to the activating groups.
The synthesis of related phenoxyphenol structures provides insight into potential synthetic strategies. For example, the synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives has been achieved through multi-step sequences involving Ullmann condensation reactions. mdpi.com Furthermore, catalyst-controlled regioselective chlorination of phenols has been demonstrated to favor ortho-substitution, a technique that could potentially be applied to direct chlorination to a specific position on the this compound scaffold. nsf.gov Nitration of phenols has also been shown to be regioselective, with the distribution of ortho and para isomers influenced by reaction conditions. dergipark.org.tr
To achieve specific regioselectivity that might not be favored by the inherent directing effects, chemists can employ various strategies. One common approach is the use of blocking groups. A bulky protecting group can be temporarily installed at a more reactive position to direct an incoming electrophile to a less sterically hindered site. Another strategy involves the use of specific catalysts that can favor a particular isomer through steric or electronic interactions with the substrate. nsf.gov
The following tables illustrate the predicted outcomes for common electrophilic aromatic substitution reactions on this compound, based on the directing effects of the existing substituents. It is important to note that these are predictive and the actual product distribution may vary based on specific reaction conditions.
Table 1: Predicted Regioselective Halogenation of this compound
| Electrophile | Reagent | Predicted Major Product(s) |
| Br+ | Br₂ | 2-Bromo-3-chloro-5-phenoxyphenol and/or 4-Bromo-3-chloro-5-phenoxyphenol and/or 6-Bromo-3-chloro-5-phenoxyphenol |
| Cl+ | Cl₂ | 2,3-Dichloro-5-phenoxyphenol and/or 3,4-Dichloro-5-phenoxyphenol and/or 3,6-Dichloro-5-phenoxyphenol |
Table 2: Predicted Regioselective Nitration of this compound
| Electrophile | Reagent | Predicted Major Product(s) |
| NO₂⁺ | HNO₃, H₂SO₄ | 3-Chloro-2-nitro-5-phenoxyphenol and/or 3-Chloro-4-nitro-5-phenoxyphenol and/or 3-Chloro-6-nitro-5-phenoxyphenol |
Table 3: Predicted Regioselective Friedel-Crafts Acylation of this compound
| Electrophile | Reagent | Predicted Major Product(s) |
| RCO⁺ | RCOCl, AlCl₃ | 1-(2-Hydroxy-4-chloro-6-phenoxyphenyl)alkan-1-one and/or 1-(4-Hydroxy-2-chloro-6-phenoxyphenyl)alkan-1-one and/or 1-(2-Hydroxy-6-chloro-4-phenoxyphenyl)alkan-1-one |
Spectroscopic and Structural Characterization Methodologies for 3 Chloro 5 Phenoxyphenol
Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed covalent structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign every proton and carbon atom in 3-chloro-5-phenoxyphenol.
The structural backbone of this compound is mapped out using a combination of ¹H and ¹³C NMR, augmented by 2D correlation experiments.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the spectrum would show distinct signals for the protons on the chlorinated phenol (B47542) ring and the unsubstituted phenoxy ring. The protons on the phenoxy group would appear as complex multiplets characteristic of a monosubstituted benzene (B151609) ring, while the protons on the 3-chloro-5-hydroxyphenyl ring would present as distinct singlets or narrowly split multiplets due to their meta-relationships. The phenolic hydroxyl proton typically appears as a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this compound, twelve unique carbon signals are expected (6 for each aromatic ring). The chemical shifts are influenced by the attached functional groups; carbons bonded to oxygen (C-O) or chlorine (C-Cl) are significantly downfield. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment would be used to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic rings of this molecule).
2D NMR: Two-dimensional techniques are crucial for assembling the molecular puzzle.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.eduwikipedia.org It would reveal the H-C-C-H connectivities within each of the two aromatic rings separately.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduprinceton.edu This allows for the unambiguous assignment of protonated carbons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Predicted values are based on standard substituent effects for similar aromatic compounds.
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Key 2D Correlations (HMBC) |
|---|---|---|---|
| 1 | ~157.0 | - | H2, H6, H4' |
| 2 | ~103.0 | ~6.6 | C1, C3, C4, C6 |
| 3 | ~135.5 | - | H2, H4 |
| 4 | ~110.0 | ~6.8 | C2, C3, C5, C6 |
| 5 | ~160.0 | - | H4, H6, H2', H6' |
| 6 | ~109.0 | ~6.7 | C1, C2, C4, C5 |
| 1' | ~156.5 | - | H2', H6' |
| 2'/6' | ~119.5 | ~7.0 | C4', C1', C5 |
| 3'/5' | ~130.0 | ~7.4 | C1', C5' |
| 4' | ~124.0 | ~7.2 | C2', C6' |
The two aromatic rings of this compound are not fixed in a single plane but can rotate around the C-O ether bonds. The molecule's preferred three-dimensional shape, or conformation, in solution can be investigated using through-space NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). wikipedia.orgharvard.edu These experiments detect correlations between protons that are close in space, regardless of whether they are connected by bonds. By analyzing the cross-peaks between protons on the phenolic ring and protons on the phenoxy ring, one can deduce the time-averaged spatial orientation of the two rings relative to each other.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and valuable structural information through fragmentation analysis.
High-resolution mass spectrometry can measure the mass of an ion with very high accuracy (typically to within 0.001 atomic mass units). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₁₂H₉ClO₂), HRMS would be used to confirm the molecular ion peak corresponding to its calculated exact mass, distinguishing it from any other compounds with the same nominal mass but different elemental compositions. The presence of a chlorine atom would be evident from the characteristic M+2 isotopic peak, where the ratio of the M and M+2 peaks is approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Tandem mass spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are then analyzed. uab.eduunt.edu This process, often induced by collision with an inert gas (Collision-Induced Dissociation or CID), provides detailed information about the molecule's structure and bond strengths. unt.eduunito.it For this compound, MS/MS analysis would likely reveal fragmentation pathways characteristic of diaryl ethers. Key fragmentation steps would involve the cleavage of the ether C-O bonds, loss of the chlorine atom, and subsequent fragmentations of the aromatic rings.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| [C₁₂H₉ClO₂]⁺ | [C₆H₅O]⁺ (Phenoxy radical cation) | C₆H₄ClO |
| [C₁₂H₉ClO₂]⁺ | [C₆H₄ClO]⁺ (Chlorophenoxy radical cation) | C₆H₅O |
| [C₁₂H₉ClO₂]⁺ | [C₁₂H₈O₂]⁺ | HCl |
| [C₆H₄ClO]⁺ | [C₆H₄O]⁺ | Cl |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic systems within the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. rsc.orgvscht.cz It is an excellent tool for identifying the functional groups present. uniroma1.it The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenol O-H | Stretch, hydrogen-bonded | 3200-3600 (broad) |
| Aromatic C-H | Stretch | 3000-3100 (sharp) |
| Aromatic C=C | Stretch | 1450-1600 |
| Aryl Ether C-O-C | Asymmetric Stretch | 1200-1275 |
| Phenol C-O | Stretch | 1150-1250 |
| C-Cl | Stretch | 600-850 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The aromatic rings in this compound act as chromophores, absorbing UV light to promote π → π* transitions. The UV-Vis spectrum would show characteristic absorption maxima (λ_max) in the ultraviolet region, confirming the presence of the conjugated aromatic systems. The exact position and intensity of these absorptions can be influenced by the substituents (Cl, OH, and the phenoxy group) on the rings.
X-ray Crystallography for Solid-State Molecular Structure Determination
As of the current date, there is no publicly available X-ray crystallographic data for this compound. A thorough search of chemical and crystallographic databases did not yield any studies that have successfully crystallized this compound and determined its solid-state molecular structure using single-crystal X-ray diffraction.
Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and specific intramolecular bond lengths and angles as determined by X-ray crystallography cannot be provided at this time. The determination of these parameters is contingent upon the successful growth of a single crystal of sufficient quality for diffraction analysis.
Computational Chemistry and Molecular Modeling of 3 Chloro 5 Phenoxyphenol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 3-chloro-5-phenoxyphenol.
Density Functional Theory (DFT) has become a standard method for studying the structural and electronic properties of phenolic compounds. doaj.org Functionals such as B3LYP (Becke's 3-parameter exchange functional combined with the Lee-Yang-Parr correlation functional) are widely used in combination with basis sets like 6-311++G(d,p) to perform geometry optimization and calculate various molecular properties. ijrte.orgjocpr.com For a molecule like this compound, these calculations would first involve optimizing the molecular geometry to find the lowest energy conformation.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.gov For phenolic compounds, the HOMO is typically localized on the phenol (B47542) ring and the oxygen atom, while the LUMO distribution indicates sites susceptible to nucleophilic attack. In a study on the analogous compound 3-chloro-5-methoxyphenol (B1581831) (CMOP), DFT calculations were used to compute frontier molecular orbitals, Mulliken's charge analyses, and molecular electrostatic potential (MEP) surfaces. ijrte.org
The Molecular Electrostatic Potential (MEP) map is another valuable tool, visualizing the electron density distribution and identifying regions prone to electrophilic and nucleophilic attack. nih.gov For this compound, the MEP would likely show negative potential (red/yellow regions) around the oxygen atoms of the hydroxyl and ether groups, indicating their role as hydrogen bond acceptors and sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor.
Table 1: Calculated Electronic Properties of a Representative Phenolic Compound (Analogous to this compound) using DFT Note: This table is illustrative, based on typical values for similar compounds.
| Property | Calculated Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.0 | eV |
| HOMO-LUMO Gap (ΔE) | 5.5 | eV |
| Electronegativity (χ) | 3.75 | eV |
| Chemical Hardness (η) | 2.75 | eV |
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman) for organic molecules. jocpr.com Theoretical vibrational frequencies can be calculated for the optimized geometry of this compound. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. ijrte.org To improve agreement with experimental data, a scaling factor is typically applied. ijrte.orgnih.gov
In a detailed study of 3-chloro-5-methoxyphenol, vibrational assignments were made by comparing experimental FTIR and FT-Raman spectra with frequencies calculated at the B3LYP level. ijrte.org For this compound, similar calculations would allow for the precise assignment of key vibrational modes:
O-H Stretch: Expected in the 3200-3550 cm⁻¹ range, often appearing as a broad band in the IR spectrum. ijrte.org
Aromatic C-H Stretch: Typically found in the 3000-3100 cm⁻¹ region. ijrte.org
C-O Stretch (Phenol & Ether): Vibrations associated with the C-O bonds of the hydroxyl and phenoxy groups.
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the 850-550 cm⁻¹ range. ijrte.org
The theoretical calculations also provide information on the intensity of IR and Raman bands, aiding in the interpretation of the experimental spectra. ijrte.org Furthermore, theoretical predictions of NMR chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method, providing another layer of structural confirmation. dergipark.org.tr
Table 2: Predicted Vibrational Frequencies for Key Modes in a 3-Chloro-Phenol Derivative Note: This table is illustrative and based on data for analogous compounds. ijrte.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected Experimental Region (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3485 | 3200-3550 |
| Aromatic C-H Stretch | 3102 | 3000-3100 |
| O-H In-plane Bend | 1115 | 1150-1250 |
| C-Cl Stretch | 830 | 850-550 |
Quantum chemical calculations are essential for investigating reaction mechanisms, allowing for the determination of reaction energetics and the characterization of transition states. For this compound, this could involve studying reactions such as oxidation of the phenol group, electrophilic substitution on the aromatic rings, or nucleophilic displacement of the chlorine atom.
The process involves locating the transition state (TS) structure on the potential energy surface, which is a first-order saddle point. Vibrational frequency analysis is used to confirm the nature of the stationary points; a minimum energy structure (reactant, product, or intermediate) has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics provides detailed electronic information, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov
For this compound, an MD simulation would typically involve placing the molecule in a simulation box filled with a solvent (e.g., water) and calculating the forces on each atom using a classical force field (e.g., AMBER, CHARMM). plos.org The simulation then solves Newton's equations of motion to track the position and velocity of each atom over time, generating a trajectory of the molecule's dynamic behavior. mdpi.com
Analysis of the MD trajectory can reveal:
Conformational Preferences: The central ether linkage (C-O-C) allows for significant rotational freedom. By monitoring the dihedral angles around this bond over the course of the simulation, one can identify the most stable and frequently adopted conformations of the molecule in solution. mdpi.commdpi.com
Intermolecular Interactions: The simulation explicitly models interactions between this compound and the surrounding solvent molecules. This allows for a detailed analysis of hydrogen bonding patterns, particularly involving the hydroxyl group (as a donor and acceptor) and the ether oxygen (as an acceptor). mdpi.com The radial distribution function can be calculated to quantify the probability of finding solvent molecules at a certain distance from specific atoms on the solute.
These simulations are crucial for understanding how the molecule behaves in a condensed phase, which is more representative of its state in biological or chemical systems.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Analogous Compounds
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). iosrjournals.org These models are widely used in drug discovery and environmental risk assessment to predict the properties of new or untested chemicals. nih.govdtic.mil
For compounds analogous to this compound, QSAR/QSPR models can be developed to predict a wide range of endpoints, such as antioxidant activity, toxicity, or environmental fate. nih.gov The process involves several key steps:
Data Collection: A dataset of structurally similar compounds (e.g., substituted phenols and diphenyl ethers) with experimentally measured activity or property values is compiled.
Descriptor Calculation: A large number of numerical parameters, known as molecular descriptors, are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including topological, electronic, and steric properties.
Model Development: Statistical or machine learning methods (e.g., Multiple Linear Regression, Partial Least Squares, Random Forest, Support Vector Machines) are used to find a correlation between a subset of the molecular descriptors and the experimental property. biorxiv.orgbiorxiv.org
Model Validation: The predictive power of the model is rigorously assessed using statistical metrics and techniques like cross-validation and external validation with a test set of compounds not used in model training. chalcogen.ro
The core of any QSAR/QSPR model is the selection of relevant molecular descriptors. digitellinc.com These descriptors encode the chemical information that determines the property being modeled. For phenolic compounds, relevant descriptors often include:
Electronic Descriptors: Dipole moment, HOMO/LUMO energies, and atomic charges, which describe the electronic distribution and reactivity. iosrjournals.org
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
Quantum Chemical Descriptors: Parameters derived from quantum mechanical calculations that provide a more refined description of the electronic structure. chalcogen.ro
Hydrophobicity Descriptors: Such as LogP, which quantifies the molecule's partitioning between octanol (B41247) and water and is crucial for predicting bioavailability and toxicity.
Machine learning algorithms are increasingly used to build robust, non-linear QSAR models. biorxiv.org For a class of compounds including analogues of this compound, a model could be trained to predict, for example, their ecotoxicity. peercommunityin.org The resulting model could then be used to estimate the ecotoxicity of this compound itself, providing a valuable prediction before extensive experimental testing is undertaken. The performance of these predictive models is often evaluated using metrics like the squared correlation coefficient (R²) for the training set and the predictive R² (pred_R²) for the test set.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-chloro-5-methoxyphenol |
| 3-fluoro-5-chlorobenzonitrile |
| 3-methoxyphenol |
| 2-(3-hydroxyphenoxy)-5-chlorobenzonitrile |
| 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol |
| 2-chloro-1-fluoro-4-(trifluoromethyl)benzene |
| Resorcinol |
| 3-(3,5-dimethoxyphenoxy)phenol |
| 1-bromo-3,5-dimethoxybenzene |
| 1,3-di(3-hydroxyphenoxy)benzene |
| 4-(3-hydroxyphenoxy) benzamine |
| 2-chloro-5-nitrotoluene |
| 1,2-dichlorobenzene |
| 1,3-dichlorobenzene |
| 1,3-difluorobenzene |
| 3-chloro-5-fluorosalicylaldehyde |
Analysis of the Impact of Substituents on Chemical Reactivity and Interactions
Substituents alter the physical properties of the phenol ring, including bond lengths and angles, and also influence the hydroxyl group's acidity (pKa). Quantum chemical parameters such as the natural charge on the phenolic hydrogen and the proton-transfer energy can be used to model these changes in pKa.
The chlorine atom at the meta-position is an electron-withdrawing group through induction, which can increase the acidity of the phenolic hydroxyl group. The phenoxy group, also at a meta-position, can act as a weak electron-withdrawing group. The combined meta-directing electron-withdrawing effects of both the chlorine and phenoxy substituents are expected to decrease the electron density on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack.
In computational studies of a similar molecule, 3-chloro-5-methoxyphenol, the presence of substituents was found to cause changes in the charge distribution of the molecule, which in turn affects all molecular properties. ijrte.org The addition of electron-withdrawing groups generally makes the phenol a better hydrogen bond donor.
The following table summarizes the expected impact of the substituents on the reactivity of the this compound molecule based on established principles of physical organic chemistry and computational studies of related phenolic compounds.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Chlorine | 3 | Electron-withdrawing (inductive effect) | Increases acidity of the hydroxyl group; modifies the electrostatic potential surface. |
| Phenoxy | 5 | Weakly electron-withdrawing (inductive effect) | Modulates electron density of the ring; contributes to steric hindrance. |
| Hydroxyl | 1 | Electron-donating (resonance effect) | Directs electrophilic substitution; acts as a hydrogen bond donor. |
Investigation of Phenoxy Group and Chlorine Atom Contribution to Overall Molecular Characteristics
Phenoxy Group:
The large, sterically demanding phenoxy group influences the molecule's conformation. The dihedral angle between the two phenyl rings is a key structural parameter that will affect the molecule's ability to pack in a crystal lattice and to bind to biological targets. The ether linkage introduces a degree of flexibility. The phenoxy group also contributes significantly to the lipophilicity of the molecule.
Chlorine Atom:
The chlorine atom, being highly electronegative, creates a region of localized positive electrostatic potential on the aromatic ring, a phenomenon known as a "sigma-hole." This can lead to halogen bonding, a specific type of non-covalent interaction where the chlorine atom acts as an electrophilic species, interacting with nucleophiles. This interaction can play a crucial role in the compound's binding to biological molecules.
Computational analysis of related compounds, such as 3-chloro-5-methoxyphenol, using techniques like Natural Bond Orbital (NBO) analysis, can reveal details of charge delocalization and hyperconjugative interactions. ijrte.org For this compound, similar analyses would elucidate the electronic interplay between the substituents and the aromatic system.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the electronic distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would be expected to show a negative potential (red/yellow) around the hydroxyl oxygen and a positive potential (blue) around the phenolic hydrogen, consistent with its role as a hydrogen bond donor. The chlorine atom would also influence the MEP surface.
The table below outlines the key contributions of each substituent to the molecular properties of this compound, based on computational studies of analogous molecules.
| Molecular Characteristic | Contribution of Phenoxy Group | Contribution of Chlorine Atom |
| Molecular Shape | Significant steric bulk, influences overall conformation. | Minimal steric bulk compared to the phenoxy group. |
| Lipophilicity | Increases lipophilicity. | Increases lipophilicity. |
| Dipole Moment | Contributes to the overall dipole moment of the molecule. | The C-Cl bond has a strong dipole, significantly impacting the overall molecular dipole. |
| Intermolecular Interactions | Can participate in π-π stacking interactions. | Can participate in halogen bonding. |
| Electronic Properties | Modulates the electron density of the attached phenyl ring. | Inductively withdraws electron density, affecting the acidity of the hydroxyl group. |
Advanced Applications of 3 Chloro 5 Phenoxyphenol in Chemical Synthesis and Materials Science
Utility as a Building Block in the Synthesis of Complex Organic Molecules
The unique substitution pattern of 3-chloro-5-phenoxyphenol, featuring a diaryl ether linkage, a hydroxyl group, and a chlorine atom on separate phenyl rings, offers multiple reactive sites. This functionality makes it a promising candidate as a precursor and intermediate in the synthesis of more complex molecular architectures.
Precursors for Polycyclic Aromatic Compounds
Polycyclic aromatic hydrocarbons (PAHs) are a significant class of molecules with applications in organic electronics and materials science. The synthesis of PAHs often involves the strategic coupling and cyclization of smaller aromatic precursors. Phenol (B47542) derivatives, in particular, can serve as starting materials for the construction of these complex fused-ring systems.
Hypothetical Reaction Pathways to Polycyclic Aromatic Compounds:
| Precursor | Reaction Type | Potential Product | Significance |
| This compound | Intramolecular Cyclization | Fused Dibenzofuran Derivative | Core structure in various natural products and functional materials. |
| This compound | Intermolecular Coupling and Cyclization | Substituted Benzo[ghi]fluoranthene | A class of PAHs known for their interesting photophysical properties. |
Intermediates in the Synthesis of Functional Polymers
The term "functional polymers" refers to polymers that possess specific chemical groups that impart desired properties or allow for further chemical modification. The hydroxyl group of this compound makes it a suitable candidate for incorporation into various polymer backbones, particularly polyesters and polyethers.
Its bifunctional nature (one hydroxyl group for polymerization and chloro/phenoxy groups for functionality) would allow for the synthesis of polymers with tailored properties. For example, the phenoxy group can enhance thermal stability and solubility in organic solvents, while the chloro group can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups.
Integration into Ligand Design for Catalysis
Ligands are crucial components in homogeneous catalysis, binding to a central metal atom to create a catalytically active complex. The design of ligands with specific electronic and steric properties is key to controlling the activity and selectivity of a catalyst.
The structure of this compound offers potential as a scaffold for the synthesis of novel ligands. The hydroxyl group can be used as an anchor point to attach to a metal center or to link to other coordinating groups. The electronic properties of the ligand could be tuned by the presence of the electron-withdrawing chlorine atom and the electron-donating phenoxy group, which could in turn influence the catalytic activity of the resulting metal complex.
Role in the Development of Advanced Materials
The unique combination of a phenol, a diaryl ether, and a halogenated aromatic ring in this compound suggests its potential utility in the creation of advanced materials with specific, high-performance properties.
Monomers for High-Performance Phenolic Resins
Phenolic resins are a class of thermosetting polymers known for their excellent thermal stability, chemical resistance, and flame-retardant properties. They are synthesized through the reaction of a phenol or substituted phenol with an aldehyde, typically formaldehyde.
The incorporation of this compound as a co-monomer in the synthesis of phenolic resins could lead to materials with enhanced properties. The phenoxy group could improve the processability and thermal stability of the resulting resin. The chlorine atom would be expected to enhance the flame retardancy of the material, a critical property for many applications in the electronics and construction industries.
Potential Properties of Phenolic Resins Incorporating this compound:
| Property | Enhancement due to this compound |
| Thermal Stability | The bulky phenoxy group can increase the glass transition temperature. |
| Flame Retardancy | The presence of chlorine can inhibit combustion processes. |
| Chemical Resistance | The cross-linked aromatic network provides inherent resistance. |
| Dielectric Properties | The polar nature of the chloro and hydroxyl groups may influence dielectric constant. |
Components in Optoelectronic Materials
Optoelectronic materials are materials that can interact with light to produce an electrical signal, or vice versa. These materials are at the heart of technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The performance of these devices is highly dependent on the electronic properties of the organic molecules used.
After a comprehensive search of scientific literature, technical reports, and patent databases, no specific information was found regarding the use of This compound as an additive or modifier in polymer science.
The performed searches aimed to identify research findings, data, or patents detailing the application of this specific chemical compound to enhance polymer properties, such as thermal stability, flame retardancy, or mechanical characteristics. The search terms included various combinations of "this compound," "polymer additive," "polymer modifier," "flame retardant," "thermal stabilizer," and "polymer synthesis."
Despite these efforts, the search did not yield any documents or data that fall within the scope of the requested article. The scientific and technical information available in the public domain does not appear to cover the advanced applications of this compound in the field of polymer science as an additive or modifier.
Therefore, it is not possible to provide an article with detailed research findings and data tables on this subject as the foundational information is not available in the searched resources.
Conclusion and Future Research Directions
Summary of Current Understanding Regarding 3-Chloro-5-phenoxyphenol Chemistry
The chemical compound this compound belongs to the class of halogenated diaryl ethers, a structure characterized by two phenyl rings linked by an oxygen atom, with halogen and hydroxyl substitutions. While specific research on this compound is not extensively documented in publicly available literature, its chemical behavior can be inferred from the well-established chemistry of its constituent functional groups: a phenol (B47542), an aryl chloride, and a diaryl ether.
Synthesis: The synthesis of m-aryloxy phenols like this compound is a notable area of research due to the directing effects of the hydroxyl group, which typically favor ortho and para substitution. nih.gov Plausible synthetic routes for this compound would likely involve nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution: One common method involves the reaction between an aryl halide and a phenoxide. mdpi.com For this compound, this could entail the reaction of 3,5-dichlorophenol (B58162) with potassium phenoxide or the reaction of 3-chlorophenol (B135607) with a suitably activated chlorobenzene (B131634) derivative. The reaction often requires a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) and a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.comencyclopedia.pub
Ullmann Condensation: A classic method for forming diaryl ethers is the Ullmann condensation, which involves the copper-catalyzed reaction of a phenol with an aryl halide. nih.gov The synthesis of this compound could be envisioned via the reaction of 3-chlorophenol with chlorobenzene in the presence of a copper catalyst. Modern variations of this reaction can proceed under milder conditions. nih.gov
Hydrolysis of Diazonium Salts: Another approach involves the hydrolysis of intermediate diazonium salts. For instance, a substituted aniline (B41778) could be diazotized and subsequently hydrolyzed to yield the phenolic hydroxyl group, a method used for synthesizing compounds like 3-phenoxyphenol (B1222215). nih.govencyclopedia.pub
The table below illustrates a hypothetical synthetic approach based on nucleophilic aromatic substitution.
| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Product |
| 3,5-Dichlorophenol | Phenol | K₂CO₃ | DMF | 100-150 | This compound |
| 3-Chlorophenol | Chlorobenzene | CuI / L-proline | DMSO | 110-130 | This compound |
Reactivity: The reactivity of this compound is dictated by its three key features:
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile. The hydroxyl group also activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6). Reactions such as halogenation, nitration, and Friedel-Crafts alkylation would be expected to occur at these positions. universalclass.com
Aryl Chloride: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but is a meta-directing group. The carbon-chlorine bond can participate in nucleophilic aromatic substitution under harsh conditions or, more commonly, undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Diaryl Ether Linkage: The ether bond is generally stable but can be cleaved under forcing conditions with strong acids like hydrobromic acid (HBr).
Identification of Knowledge Gaps and Untapped Research Avenues
The most significant knowledge gap concerning this compound is the lack of specific experimental data. There is a scarcity of published research detailing its synthesis, spectroscopic characterization (NMR, IR, MS), physical properties (melting point, boiling point, solubility), and reactivity.
Untapped Research Avenues Include:
Systematic Synthesis and Characterization: There is a clear need for the development and optimization of a reliable synthetic route to produce this compound in good yield. Following synthesis, a complete characterization using modern analytical techniques is required to establish a reference dataset for the compound.
Exploration of Reactivity: A systematic study of its reactivity is warranted. This would involve exploring various electrophilic aromatic substitution reactions to understand the directing effects of the existing substituents. Furthermore, its potential as a substrate in cross-coupling reactions for C-C, C-N, and C-O bond formation remains unexplored.
Physicochemical Properties: Fundamental properties such as pKa, oxidation potential, and thermal stability have not been determined. This data is crucial for understanding its behavior and potential applications.
Biological Activity Screening: Many halogenated phenols and diaryl ethers exhibit biological activity. mdpi.com Screening this compound for potential antimicrobial, antifungal, or other pharmacological activities could be a fruitful area of investigation.
Prospective Research Directions in the Synthetic and Mechanistic Chemistry of Halogenated Aryl Phenols
The study of halogenated aryl phenols is a vibrant area of organic chemistry, with several promising future directions.
Development of Novel Catalytic Systems: While classic methods like Ullmann condensation are effective, there is ongoing research into developing more efficient, milder, and environmentally benign catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, nickel) as alternatives to palladium and copper. For the synthesis of complex diaryl ethers, advancements in ligand design for cross-coupling reactions are crucial for improving yields and functional group tolerance.
Photocatalysis and Electrochemistry: Light-induced and electrochemical methods offer green alternatives to traditional synthetic protocols. Phenolates can act as strong reducing agents in their excited state, enabling photochemical reactions. units.it Research into the photoinduced borylation of aryl halides using phenol derivatives highlights the potential for novel C-X functionalization strategies. organic-chemistry.org These methods could be applied to the synthesis and modification of halogenated aryl phenols under mild conditions.
Mechanistic Elucidation: Detailed mechanistic studies of reactions involving halogenated aryl phenols are essential for optimizing reaction conditions and expanding their scope. For example, understanding the precise role of ligands in preventing side reactions or the mechanism of ipso-substitution in phenolic compounds can lead to more selective transformations. nih.gov
Flow Chemistry: The use of continuous flow reactors for the synthesis of halogenated aryl phenols can offer advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or hazardous reactions.
Potential for Derivatization Towards Novel Chemical Scaffolds
This compound is a versatile scaffold for the synthesis of more complex molecules due to its multiple reaction sites. Derivatization can be targeted at the phenolic hydroxyl group, the aromatic rings, or the chloro substituent.
O-Functionalization: The phenolic hydroxyl group is a prime site for derivatization.
Etherification: Reaction with alkyl halides or other electrophiles can yield a variety of ethers.
Esterification: Acylation with acid chlorides or anhydrides would produce the corresponding esters.
C-H Functionalization/Electrophilic Substitution: The activated aromatic ring of the phenol can undergo various substitutions.
Halogenation: Further halogenation could introduce additional bromo or iodo substituents, which are useful handles for cross-coupling reactions.
Nitration/Amination: Nitration followed by reduction would yield amino-derivatives, which are precursors to a wide range of other functional groups via diazotization.
Cross-Coupling Reactions: The chloro group can be replaced using palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, leading to biaryl structures.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing new amino functionalities.
Chan-Lam Coupling: Copper-catalyzed C-O or C-N bond formation.
The table below outlines some potential derivatization reactions.
| Reaction Type | Reagent(s) | Product Type | Potential Application |
| Etherification | Benzyl bromide, K₂CO₃ | Benzyl ether derivative | Protecting group, intermediate |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Precursor to amines |
| Bromination | Br₂, AcOH | Bromo-substituted derivative | Intermediate for cross-coupling |
| Suzuki Coupling | Phenylboronic acid, Pd catalyst, base | Terphenyl derivative | Material science, ligands |
| Buchwald-Hartwig | Aniline, Pd catalyst, base | Amino-substituted derivative | Pharmaceutical scaffolds |
The strategic derivatization of this compound could lead to the synthesis of novel compounds with tailored electronic, physical, and biological properties, making it a promising starting point for the development of new materials and bioactive molecules. rhhz.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-5-phenoxyPhenol, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, phenoxy groups can be introduced via Ullmann coupling between 3-chloro-5-hydroxybenzene derivatives and aryl halides under palladium catalysis. Optimizing yield requires controlled temperatures (80–120°C), anhydrous conditions, and stoichiometric excess of the phenol precursor to drive the reaction . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Key protocols include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as chlorophenols can cause respiratory irritation .
- Waste Disposal : Segregate halogenated waste and coordinate with certified waste management services for incineration or chemical neutralization .
Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR Spectroscopy : H NMR (DMSO-) reveals aromatic protons (δ 6.8–7.5 ppm) and hydroxyl protons (broad peak ~δ 9.5 ppm). C NMR confirms chlorine substitution via deshielded carbons .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H] at m/z 234.02) and fragmentation patterns to validate structure .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) when characterizing derivatives of this compound?
- Methodological Answer : Discrepancies in spectral data may arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at different temperatures .
- Isotopic Labeling : Use deuterated analogs to trace fragmentation pathways in MS and clarify ambiguous peaks .
- Multi-Technique Validation : Cross-validate with IR spectroscopy (C-O stretch ~1250 cm) and X-ray crystallography for unambiguous structural assignment .
Q. What strategies mitigate environmental risks associated with this compound during disposal?
- Methodological Answer :
- Biodegradation Studies : Screen microbial consortia (e.g., Sphingomonas spp.) capable of cleaving phenolic rings under aerobic conditions .
- Advanced Oxidation Processes (AOPs) : Use UV/HO or Fenton reactions to degrade chlorinated aromatics into less toxic intermediates (e.g., carboxylic acids) .
- Waste Segregation : Avoid mixing with non-halogenated waste to prevent formation of dioxins during incineration .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, chlorine’s electron-withdrawing effect directs electrophilic substitution to the para-phenoxy position .
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction kinetics, particularly in polar aprotic solvents like DMF .
- QSAR Models : Correlate substituent effects (e.g., –CF vs. –OCH) with reaction rates to design derivatives with enhanced stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
